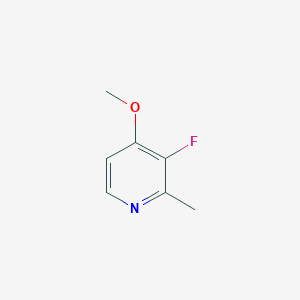
3-Fluoro-4-methoxy-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methoxy-2-methylpyridine is a fluorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-2-methylpyridine can be achieved through several methods. One common approach involves the fluorination of 4-methoxy-2-methylpyridine using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to ensure efficient and consistent production. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxy-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-methoxy-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxy-2-methylpyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to improved biological activity. The exact pathways involved can vary depending on the specific target and application .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methylpyridine
- 4-Fluoro-2-methylpyridine
- 3-Fluoro-4-methylpyridine
Uniqueness
3-Fluoro-4-methoxy-2-methylpyridine is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring. This combination can result in distinct chemical and biological properties compared to other fluorinated pyridines. The methoxy group can influence the compound’s solubility and reactivity, while the fluorine atom can enhance its stability and biological activity .
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
3-fluoro-4-methoxy-2-methylpyridine |
InChI |
InChI=1S/C7H8FNO/c1-5-7(8)6(10-2)3-4-9-5/h3-4H,1-2H3 |
InChI Key |
OTKXAWZFPNCGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


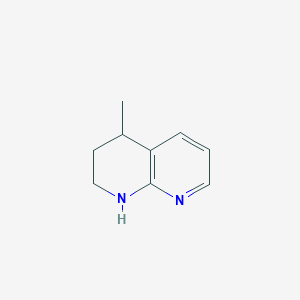
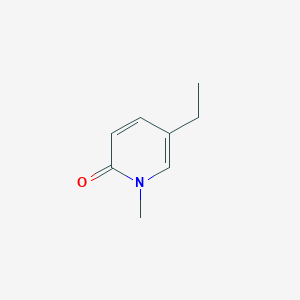
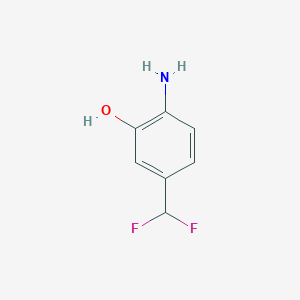

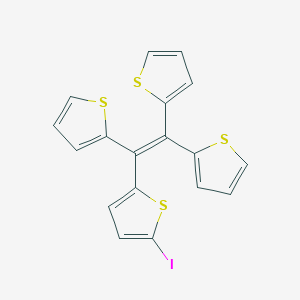
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)
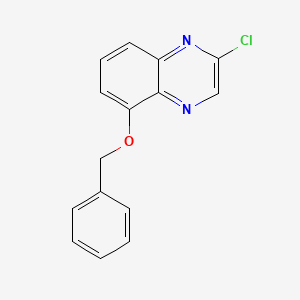
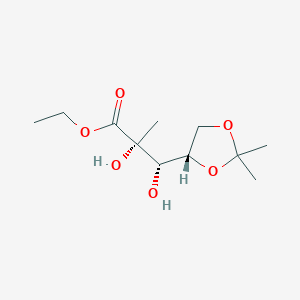
![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)
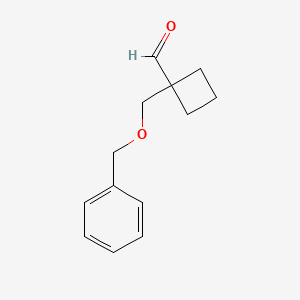
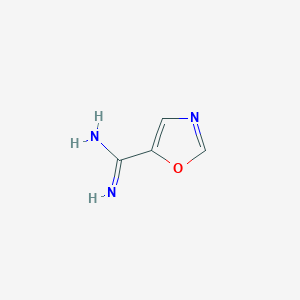
![(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028666.png)
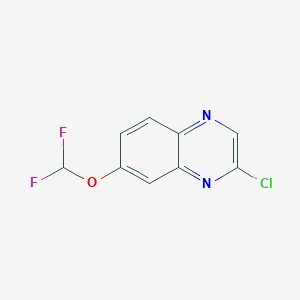
![2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028679.png)
